L-693,403 Maleate

Description

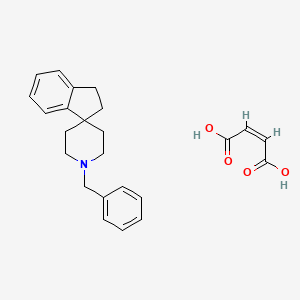

Structure

3D Structure of Parent

Properties

IUPAC Name |

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQVIBRRAMDNX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-693,403 Maleate and the Landscape of Protein Tyrosine Phosphatase Inhibition

Introduction

In the landscape of pharmacological research, precise molecular identification and mechanistic clarity are paramount for the advancement of therapeutic development. This guide addresses the mechanism of action of L-693,403 Maleate, a compound noted for its specific interaction with the sigma (σ) receptor system. While the initial query suggested a role related to protein tyrosine phosphatase (PTP) inhibition, current scientific literature identifies L-693,403 Maleate as a high-affinity and selective σ ligand[1].

This guide will, therefore, first elucidate the established mechanism of action of L-693,403 Maleate within the context of sigma receptor modulation. Subsequently, to address the broader interest in protein tyrosine phosphatases, this document will provide a comprehensive overview of PTPs as therapeutic targets, their mechanism of action, and the strategies employed in the development of their inhibitors. This dual approach ensures both scientific accuracy regarding L-693,403 Maleate and a thorough exploration of the PTP inhibitor field for researchers and drug development professionals.

Part 1: The Core Mechanism of L-693,403 Maleate - A Selective Sigma Receptor Ligand

L-693,403 Maleate is characterized primarily as a high-affinity and selective ligand for sigma (σ) receptors[1]. Sigma receptors are a unique class of intracellular proteins, predominantly located at the endoplasmic reticulum, that are involved in a variety of cellular functions, including the regulation of ion channels, neurotransmitter release, and cellular signaling pathways. They are implicated in a range of physiological and pathological processes, particularly in the central nervous system[1].

The precise downstream signaling cascades initiated by the binding of ligands like L-693,403 Maleate to sigma receptors are multifaceted and can vary depending on the specific sigma receptor subtype (σ1 or σ2) and the cellular context. The interaction is not enzymatic but rather modulatory, influencing the function of other proteins.

Experimental Workflow: Characterizing a Sigma Receptor Ligand

The determination of a compound as a sigma receptor ligand typically involves competitive binding assays. A detailed protocol for such an assay is outlined below:

Protocol 1: Radioligand Binding Assay for Sigma Receptor Affinity

-

Preparation of Membranes:

-

Homogenize tissue known to express sigma receptors (e.g., rodent brain or liver) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ1 receptors).

-

Add increasing concentrations of the unlabeled test compound (L-693,403 Maleate).

-

To determine non-specific binding, add a high concentration of a known, potent sigma receptor ligand (e.g., haloperidol) to a separate set of tubes.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature for a specific duration to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

Part 2: The Role and Inhibition of Protein Tyrosine Phosphatases (PTPs)

While L-693,403 Maleate is not a PTP inhibitor, the field of PTP inhibition is of significant interest in drug development, particularly for metabolic diseases and cancer[2][3]. PTPs are a family of enzymes that, in opposition to protein tyrosine kinases (PTKs), remove phosphate groups from tyrosine residues on proteins[4]. This process of dephosphorylation is crucial for the regulation of a multitude of cellular signaling pathways[5][6].

PTPs as Therapeutic Targets

The aberrant activity of PTPs has been implicated in numerous diseases. For instance, Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of both insulin and leptin signaling pathways[3][7]. Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity[3][8]. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake[6][7]. Consequently, inhibitors of PTP1B are being actively pursued as potential therapeutics for these conditions[3][7].

Another important PTP is the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), which, in contrast to PTP1B, often plays a positive role in signaling downstream of receptor tyrosine kinases, such as in the RAS/MAPK pathway[9][10]. Gain-of-function mutations in SHP2 are associated with certain cancers, making it an attractive target for oncology drug development[10][11][12].

Mechanism of PTP Inhibition

The development of PTP inhibitors is challenging due to the highly conserved nature of the PTP active site among different family members[13]. Inhibitors can be broadly classified based on their mechanism of action:

-

Active-site inhibitors: These compounds typically mimic the phosphotyrosine substrate and bind directly to the catalytic site of the PTP. A key interaction often involves the catalytic cysteine residue within the PTP active site[14].

-

Allosteric inhibitors: These inhibitors bind to a site on the PTP distinct from the active site, inducing a conformational change that leads to inhibition of the enzyme's activity[9]. Allosteric inhibitors often offer greater selectivity compared to active-site inhibitors.

Signaling Pathway: PTP1B in Insulin Signaling

The role of PTP1B as a negative regulator of the insulin signaling pathway is a well-established concept in metabolic research.

Caption: PTP1B negatively regulates insulin signaling.

Experimental Protocols for PTP Activity and Inhibition

The characterization of PTP inhibitors requires robust and reliable enzymatic assays. Below are protocols for common in vitro PTP assays.

Protocol 2: In Vitro PTP1B Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a widely used method for measuring PTP activity[8][15][16].

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Enzyme Solution: Dilute recombinant human PTP1B to the desired concentration in assay buffer.

-

Substrate Solution: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the inhibitor solution or vehicle control.

-

Add the enzyme solution and pre-incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 3: Malachite Green-Based PTP Assay with a Phosphopeptide Substrate

This assay measures the release of inorganic phosphate from a more physiologically relevant phosphopeptide substrate[15][17].

-

Reagent Preparation:

-

Assay Buffer, Enzyme Solution, and Inhibitor Solutions: Prepare as described in Protocol 2.

-

Substrate Solution: Prepare a stock solution of a phosphotyrosine-containing peptide (e.g., a synthetic peptide corresponding to the phosphorylation site of a known PTP1B substrate).

-

Malachite Green Reagent: Prepare a solution of malachite green and ammonium molybdate in acid.

-

-

Assay Procedure:

-

Perform the enzymatic reaction as described in Protocol 2, using the phosphopeptide substrate instead of pNPP.

-

Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Incubate at room temperature to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored complex at approximately 620-650 nm.

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Determine the amount of phosphate released in each reaction from the standard curve.

-

Calculate the percentage of inhibition and the IC50 value as described in Protocol 2.

-

Quantitative Data for PTP Inhibitors

The potency and selectivity of PTP inhibitors are critical parameters in their evaluation. The following table provides a hypothetical example of how such data might be presented.

| Compound | Target PTP | IC50 (µM) | Selectivity vs. PTP-X | Selectivity vs. PTP-Y |

| Inhibitor A | PTP1B | 0.5 | 20-fold | 50-fold |

| Inhibitor B | SHP2 | 0.1 | 100-fold | 200-fold |

| Inhibitor C | LYP | 0.2 | 50-fold | 100-fold |

Conclusion

This technical guide has clarified that L-693,403 Maleate is a selective sigma receptor ligand, and its mechanism of action is distinct from that of protein tyrosine phosphatase inhibition[1]. For researchers interested in PTPs, this guide has provided an in-depth overview of their role as therapeutic targets, the mechanisms of their inhibition, and detailed experimental protocols for their characterization. A clear understanding of the specific molecular targets of investigational compounds is fundamental to the integrity and success of drug discovery and development programs.

References

- Christoph A Maier, et al. Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. J Med Chem. 2002 Jan 17;45(2):438-48.

- In vitro enzymatic assays of protein tyrosine phosph

- Protein Tyrosine Phosph

- Protein Tyrosine Phosphatase (PTP) Assay Kit, Non-Radioactive (PTP101) - Sigma-Aldrich.

- A versatile spectrophotometric protein tyrosine phosphatase assay based on 3-nitrophosphotyrosine containing substr

- Protein Tyrosine Phosphatase Assays - WashU Medicine Research Profiles.

- PTP1B Inhibitor - Sigma-Aldrich.

- A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - NIH.

- Inhibitors of protein tyrosine phosphatases: next-gener

- Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosph

- Novel Small-Molecule Inhibitor for the Oncogenic Tyrosine Phosphatase SHP2 with Anti-Breast Cancer Cell Effects - PubMed.

- PTP1B inhibitors as potential therapeutics in the tre

- Discovery of a novel shp2 protein tyrosine phosph

- Allele-specific inhibitors of protein tyrosine phosph

- Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC - PubMed Central.

- Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC - NIH.

- A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed Central.

- LMPTP inhibitor 1 dihydrochloride | Phosph

- Mechanism of inhibition of protein-tyrosine phosphatases by disodium aurothiomal

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Small-Molecule Inhibitor for the Oncogenic Tyrosine Phosphatase SHP2 with Anti-Breast Cancer Cell Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allele-specific inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of inhibition of protein-tyrosine phosphatases by disodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hubrecht.eu [hubrecht.eu]

L-693,403 Maleate: A Technical Guide to its Sigma Receptor Affinity and Selectivity

Abstract

This technical guide provides an in-depth analysis of the sigma receptor binding characteristics of L-693,403 maleate, a potent and selective sigma-1 (σ₁) receptor ligand. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key binding affinity data, outlines detailed experimental protocols for its characterization, and contextualizes its selectivity profile. By elucidating the causal relationships behind experimental design and providing robust, verifiable methodologies, this guide serves as a critical resource for the investigation and application of L-693,403 in neuroscience and pharmacology.

Introduction: The Significance of Sigma Receptors and the Emergence of L-693,403

Sigma (σ) receptors, once misclassified as a subtype of opioid receptors, are now recognized as unique protein entities within the central nervous system and peripheral tissues.[1][2] The two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are implicated in a vast array of cellular functions and are considered promising targets for therapeutic intervention in conditions such as psychiatric and movement disorders, neurodegenerative diseases, and cancer.[3][4]

The σ₁ receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and neurotransmitter release.[1][2] Its role in cellular stress responses and neuronal plasticity has made it a focal point for the development of selective ligands.

L-693,403 maleate emerged from a class of novel spiropiperidine derivatives designed for high-affinity and selective interaction with sigma receptors. Specifically, compounds incorporating a cyano group have demonstrated exceptional potency and selectivity for the σ₁ subtype.[5] This guide focuses on the detailed characterization of L-693,403's binding affinity and selectivity, providing the foundational knowledge necessary for its application in research and development.

Binding Affinity and Selectivity Profile of L-693,403

The defining characteristic of a valuable molecular probe or therapeutic candidate is its precise interaction with its intended target. For L-693,403, this is quantified by its binding affinity (Ki) for σ₁ and σ₂ receptors, and its comparative lack of affinity for other receptors.

Based on studies of closely related spiropiperidine nitriles, L-693,403 demonstrates nanomolar affinity for the σ₁ receptor, coupled with a remarkable selectivity over the σ₂ subtype.[5] The primary data for a key compound in this series, 1'-benzyl-3,4-dihydrospiro[[6]benzopyran-1,4'-piperidine]-3-carbonitrile, is presented below as a representative profile for L-693,403.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (σ₂/σ₁) |

| Sigma-1 (σ₁) ** | 1.54 | \multirow{2}{*}{1030-fold} |

| Sigma-2 (σ₂) ** | 1586 | |

| Data derived from Maier et al., J Med Chem. 2002;45(22):4923-30.[5] |

This high selectivity is a critical attribute, as it minimizes off-target effects and allows for the precise dissection of σ₁ receptor function in complex biological systems. The substantial difference in affinity underscores the targeted design of the spiropiperidine scaffold.

Experimental Protocol: Determination of Sigma Receptor Binding Affinity

To ensure scientific integrity, the protocols for characterizing ligands like L-693,403 must be robust and reproducible. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a standard and reliable method for determining the binding affinity (Ki) of an unlabeled compound.

Principle of the Assay

This assay measures the ability of a non-radioactive test compound (e.g., L-693,403) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials and Reagents

-

Receptor Source: Guinea pig brain membrane homogenate (for high σ₁ density) or rat liver membrane homogenate (for σ₂).

-

Radioligand for σ₁: -pentazocine (a selective σ₁ ligand).

-

Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolylguanidine), in the presence of (+)-pentazocine to mask σ₁ sites.

-

Test Compound: L-693,403 maleate, prepared in a series of dilutions.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Step-by-Step Methodology

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., guinea pig brain) in 20 volumes of ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). The final concentration should be adjusted to provide optimal signal-to-noise ratio (typically 300-400 µg/mL).[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand (e.g., ~5 nM -pentazocine), and the membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Haloperidol), and the membrane preparation.

-

Competition Wells: Add assay buffer, radioligand, varying concentrations of the test compound (L-693,403), and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[6]

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound (L-693,403) concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of L-693,403 that inhibits 50% of specific binding).

-

Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizing Experimental Design and Selectivity

To further clarify the experimental workflow and the resulting selectivity profile, the following diagrams are provided.

Caption: Radioligand Binding Assay Workflow.

Caption: L-693,403 Receptor Selectivity Profile.

Conclusion and Future Directions

The high fidelity of L-693,403 for the σ₁ receptor enables precise investigation into its physiological and pathophysiological roles. Future research should leverage this selectivity to explore the therapeutic potential of σ₁ modulation in animal models of neurological and psychiatric disorders, and to further elucidate the downstream signaling pathways activated or modulated by this important receptor.

References

-

Maier, C. A., & Wünsch, B. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[6]benzopyran-1,4'-piperidines] and spiro[[6]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Journal of Medicinal Chemistry, 45(22), 4923–4930. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Davenport, A. P., & Hall, M. D. (2005). Radioligand binding assays and their analysis. In Methods in molecular biology (Vol. 306, pp. 111–134). Humana Press.

- Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Current medicinal chemistry, 16(13), 1635–1643.

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.

- Bridgeman, M. B., & Abazia, D. T. (2017). Sigma receptors and neurological disorders. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 37(3), 329–342.

- Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The structural basis for sigma-2 receptor ligand binding. Nature chemical biology, 13(11), 1167–1172.

-

Anonymous. (n.d.). Sigma-2 receptor. Wikipedia. Retrieved from [Link]

- Crozier, R. A. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of neurophysiology, 116(3), 1017–1020.

Sources

- 1. scite.ai [scite.ai]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Navigating the Labyrinth of Drug Discovery: A Technical Guide to L-693,403 Maleate and the Quest for Squalene Synthase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Necessary Clarification on the Biological Target of L-693,403 Maleate

In the dynamic and often complex landscape of pharmacological research, the precise elucidation of a compound's mechanism of action is paramount. This guide commences with a critical clarification regarding the biological activity of L-693,403 Maleate. While the initial query focused on its role as a squalene synthase inhibitor, a thorough review of the scientific literature reveals that L-693,403 Maleate is, in fact, a high-affinity and selective sigma receptor ligand . This important distinction is crucial for any researcher investigating this compound. This guide will first delve into the discovery and synthesis of L-693,403 Maleate in its correct context as a sigma receptor ligand. Subsequently, this whitepaper will pivot to address the original topic of interest: the discovery and synthesis of potent squalene synthase inhibitors, a class of therapeutic agents with significant potential in the management of hypercholesterolemia.

Part I: The Discovery and Synthesis of L-693,403 Maleate - A Journey into Sigma Receptor Ligands

The exploration of novel chemical scaffolds that interact with specific receptor systems is a cornerstone of modern medicinal chemistry. The discovery of L-693,403 Maleate is a compelling example of such an endeavor, focusing on the enigmatic sigma receptors.

The Rationale for Targeting Sigma Receptors

Sigma receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins that are implicated in a wide range of cellular functions and are associated with various neurological and psychiatric disorders, as well as cancer. The development of selective ligands for sigma receptor subtypes (σ1 and σ2) is an active area of research with the potential to yield novel therapeutics for conditions such as neuropathic pain, neurodegenerative diseases, and cancer.

The Emergence of Spiropiperidines as a Privileged Scaffold

The synthesis of L-693,403 Maleate was part of a broader investigation into novel spiropiperidines as highly potent and subtype-selective sigma-receptor ligands. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid three-dimensional structure that can enhance binding affinity and selectivity for a target receptor. The spiropiperidine scaffold, in particular, has proven to be a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Synthesis of L-693,403 Maleate: A Step-by-Step Protocol

The synthesis of L-693,403 Maleate and its analogs involves a multi-step sequence that is characteristic of modern organic synthesis. The following is a generalized protocol based on the synthetic strategies for related spiropiperidines.

Experimental Protocol: Synthesis of Spiropiperidine Sigma Receptor Ligands

-

Step 1: Formation of the Spirocyclic Core: The synthesis typically begins with the construction of the core spirocyclic system. This can be achieved through various methods, including intramolecular cyclization reactions or the use of specialized building blocks.

-

Step 2: Functional Group Interconversion: Once the core is established, a series of functional group interconversions are performed to introduce the necessary chemical handles for subsequent modifications. This may involve oxidation, reduction, or protection/deprotection steps.

-

Step 3: Introduction of the Piperidine Moiety: The piperidine ring is then introduced, often through a nucleophilic substitution or a reductive amination reaction. The choice of the amine precursor allows for the incorporation of various substituents on the piperidine nitrogen.

-

Step 4: Final Modification and Salt Formation: In the final steps, any remaining functional groups are modified to achieve the desired target molecule. The compound is then typically converted to a salt, such as a maleate salt, to improve its solubility and handling properties.

-

Step 5: Purification and Characterization: At each stage of the synthesis, rigorous purification techniques, such as column chromatography and recrystallization, are employed to isolate the desired product. The structure and purity of the final compound are confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Generalized synthetic pathway for spiropiperidine sigma receptor ligands like L-693,403 Maleate.

Part II: The Quest for Squalene Synthase Inhibitors - A Paradigm Shift in Cholesterol Management

Having clarified the true identity of L-693,403 Maleate, we now turn our attention to the fascinating field of squalene synthase inhibition, a therapeutic strategy aimed at lowering cholesterol levels.

The Rationale for Targeting Squalene Synthase

Cholesterol is an essential component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for cardiovascular disease. The biosynthesis of cholesterol is a complex, multi-step process, and the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes an early rate-limiting step, has been the primary target for cholesterol-lowering drugs, namely statins.

However, inhibiting the pathway at such an early stage can also affect the synthesis of other important molecules derived from mevalonate. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene.[1] Inhibiting this enzyme offers a more targeted approach to lowering cholesterol levels, with the potential for fewer side effects compared to statins.[2][3]

Caption: Simplified cholesterol biosynthesis pathway highlighting the targets of statins and squalene synthase inhibitors.

Discovery of Squalene Synthase Inhibitors: From Natural Products to Synthetic Molecules

The search for squalene synthase inhibitors has followed two main paths: the screening of natural product libraries and the rational design of synthetic molecules.

Zaragozic Acid A: A Potent Natural Product Inhibitor

A significant breakthrough in the field was the discovery of the zaragozic acids, a family of potent squalene synthase inhibitors isolated from fungal fermentation broths.[4][5] Zaragozic acid A, in particular, demonstrated impressive inhibitory activity against the enzyme.[4]

Discovery and Isolation Protocol for Zaragozic Acid A

-

Screening of Fungal Cultures: The discovery process began with the large-scale screening of extracts from various fungal cultures for their ability to inhibit squalene synthase activity in vitro.

-

Identification of Active Strains: Strains that showed significant inhibitory activity were selected for further investigation.

-

Fermentation and Extraction: The active fungal strains were grown in large-scale fermentation cultures to produce a sufficient quantity of the inhibitory compound. The active compound was then extracted from the fermentation broth using organic solvents.

-

Bioassay-Guided Fractionation: The crude extract was subjected to a series of chromatographic separation techniques, with each fraction being tested for its inhibitory activity. This bioassay-guided approach allowed for the progressive enrichment of the active component.

-

Structure Elucidation: Once a pure compound was isolated, its chemical structure was determined using a combination of spectroscopic methods, including NMR and mass spectrometry.

TAK-475 (Lapaquistat): A Synthetic Squalene Synthase Inhibitor

In parallel with the exploration of natural products, medicinal chemists have pursued the development of synthetic squalene synthase inhibitors. One of the most well-studied examples is TAK-475, also known as lapaquistat.[6][7] The development of TAK-475 involved a systematic process of lead identification, optimization, and structure-activity relationship (SAR) studies to enhance its potency and pharmacokinetic properties.[6]

Data Presentation: A Comparison of Squalene Synthase Inhibitors

| Compound | Class | IC50 (nM) | Source |

| Zaragozic Acid A | Natural Product | Potent | Fungal Fermentation[4] |

| TAK-475 (Lapaquistat) | Synthetic | 15 (for a derivative) | Chemical Synthesis[6] |

Conclusion: A Tale of Two Targets

This technical guide has navigated the distinct yet interconnected worlds of sigma receptor modulation and squalene synthase inhibition. It has rectified the initial misattribution of L-693,403 Maleate's biological activity, placing it firmly within the class of spiropiperidine sigma receptor ligands. Furthermore, it has provided an in-depth exploration of the discovery and development of potent squalene synthase inhibitors, exemplified by the natural product zaragozic acid A and the synthetic compound TAK-475. For researchers in drug discovery, this guide underscores the critical importance of precise target identification and offers a glimpse into the diverse strategies employed to identify and optimize novel therapeutic agents.

References

- Bergstrom, J. D., et al. (1993). Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase. Annual review of microbiology, 49(1), 607-639.

- Dufresne, C., et al. (1993). Zaragozic acids D, D2, and D3: a new family of squalene synthase inhibitors from a keratinophilic fungus Amauroascus niger. Tetrahedron letters, 34(48), 7623-7626.

-

Do, R., et al. (2009). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. Clinical genetics, 75(1), 19-29.[8]

-

Amin, D., et al. (1997). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Drugs, 53(4), 579-598.[9]

- Charlton-Menys, V., & Durrington, P. N. (2007). Squalene synthase inhibitors: a new therapeutic approach to treatment of hypercholesterolemia. Current opinion in investigational drugs (London, England: 2000), 8(4), 289-295.

- Nishimoto, T., et al. (2007). Protective effects of a squalene synthase inhibitor, lapaquistat acetate (TAK-475), on statin-induced myotoxicity in guinea pigs. Toxicology and applied pharmacology, 223(1), 39-45.

-

Maier, C. A., & Wünsch, B. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[5]benzopyran-1,4'-piperidines] and spiro[[5]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Journal of medicinal chemistry, 45(22), 4923-4930.[10]

-

Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Circulation, 123(18), 1974-1985.[11]

-

Miki, T., et al. (1998). Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. Journal of medicinal chemistry, 41(15), 2731-2737.[6]

- Takeda Pharmaceutical Company Limited. (2008). Discontinuation of Development of TAK-475, A Compound for Treatment of Hypercholesterolemia. [Press release].

-

Marc, A., & Cifaldi, C. (2019). Repositioning of TAK-475 in Mevalonate Kinase Disease: translating theory into practice. Current medical chemistry, 26(23), 4384-4393.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to L-693,403 Maleate: A High-Affinity Spiropiperidine Ligand for Sigma Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693,403 maleate is a synthetic, high-affinity, and selective ligand for sigma (σ) receptors, belonging to the spiropiperidine class of compounds.[1] Its rigid, spirocyclic core confers a distinct three-dimensional structure, contributing to its potent and selective interaction with its biological targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of L-693,403 maleate, offering valuable insights for researchers in neuroscience, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

L-693,403 is chemically designated as 1'-Benzylspiro[indane-1,4'-piperidine] maleate. The core structure features a piperidine ring spiro-fused to an indane moiety, with a benzyl group attached to the piperidine nitrogen. The maleate salt is formed with maleic acid.

Chemical Structure:

Caption: Chemical structure of L-693,403.

Physicochemical Properties:

A summary of the key physicochemical properties of L-693,403 maleate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C24H27NO4 | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| CAS Number | 207455-21-8 | |

| Appearance | White crystalline solid or powder | [2] |

| Solubility | Soluble in water (10-50 mg/mL at 21°C) | [2] |

| Melting Point | 130-135 °C | [2] |

Synthesis

The synthesis of L-693,403, a 1'-benzylspiro[indane-1,4'-piperidine], involves a multi-step process. A general and efficient method for the synthesis of the spiropiperidine core involves the reaction of 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine in the presence of 85% phosphoric acid under reflux conditions. This key cyclization step yields the desired spiro[indene-piperidine] scaffold.[3]

Synthetic Workflow Diagram:

Caption: General synthetic workflow for spiropiperidines related to L-693,403.

Detailed Protocol for a Related Spiropiperidine Synthesis: [3]

-

Formation of the Pyridinium Salt: 4-(2-Phenylethyl)pyridine and benzyl chloride are refluxed in acetone to precipitate 1-benzyl-4-(2-phenylethyl)pyridinium chloride.

-

Reduction to Tetrahydropyridine: The pyridinium salt is suspended in methanol and treated with sodium borohydride (NaBH4) to yield 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine.

-

Cyclization to the Spiro Core: The tetrahydropyridine intermediate is refluxed in 85% phosphoric acid (H3PO4) to induce cyclization, forming the 1'-benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] base.

-

Salt Formation: The free base is then treated with maleic acid in an appropriate solvent to yield L-693,403 maleate.

Pharmacological Properties

L-693,403 maleate is characterized as a high-affinity and selective sigma (σ) receptor ligand.[1] Sigma receptors are unique intracellular proteins, with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), implicated in a variety of cellular functions and pathological conditions.[4]

Binding Affinity:

Experimental Protocol: Sigma Receptor Binding Assay [6][7]

-

Objective: To determine the binding affinity (Ki) of L-693,403 for sigma-1 and sigma-2 receptors.

-

Materials:

-

Test compound: L-693,403 maleate

-

Radioligand for σ1: [3H]-(+)-pentazocine

-

Radioligand for σ2: [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG)

-

Receptor source: Guinea pig brain membrane homogenates (for σ1) or rat liver membrane homogenates (for σ2)

-

Non-specific binding control: Haloperidol or unlabeled DTG

-

Masking agent for σ1 sites in σ2 assays: (+)-pentazocine

-

Incubation buffer, filtration apparatus, and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of L-693,403.

-

In assay tubes, combine the receptor homogenate, the radioligand at a fixed concentration, and varying concentrations of L-693,403.

-

For σ2 binding, include a masking concentration of (+)-pentazocine to block radioligand binding to σ1 sites.

-

Incubate the mixture to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Selectivity:

Spiropiperidine derivatives, including L-693,403, are noted for their high selectivity for sigma receptors over other receptor types, such as dopamine D2 receptors.[6] This selectivity is a crucial attribute for a pharmacological tool compound, as it minimizes off-target effects and allows for a more precise investigation of the role of sigma receptors.

Mechanism of Action and Signaling Pathways

The functional activity of L-693,403 as either a sigma receptor agonist or antagonist has not been definitively established in the provided information. Sigma-1 and sigma-2 receptors are involved in distinct signaling pathways that modulate a wide range of cellular processes.

Sigma-1 Receptor Signaling:

The sigma-1 receptor is a ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[5][6] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the activity of various ion channels and G-protein coupled receptors.[5][6]

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Sigma-2 Receptor Signaling:

The sigma-2 receptor, recently identified as TMEM97, is also an endoplasmic reticulum-resident protein. It is implicated in cholesterol homeostasis, calcium signaling, and cell proliferation. Overexpression of sigma-2 receptors has been observed in various tumor cells, making it a potential target for cancer therapeutics and diagnostics.[8]

Caption: Key cellular processes influenced by the Sigma-2 receptor.

Conclusion

L-693,403 maleate represents a valuable pharmacological tool for the investigation of sigma receptor function. Its high affinity and selectivity, characteristic of the spiropiperidine class, allow for targeted studies of sigma-1 and sigma-2 receptor-mediated processes. Further characterization of its functional activity as an agonist or antagonist is warranted to fully elucidate its potential applications in understanding the pathophysiology of various central nervous system disorders and other diseases where sigma receptors are implicated. This in-depth guide provides a solid foundation for researchers to design and execute experiments utilizing this potent and selective sigma receptor ligand.

References

-

Spiropiperidines as high-affinity, selective sigma ligands. PubMed. Available at: [Link]

-

Sigma-2 receptor. Wikipedia. Available at: [Link]

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

-

Synthesis of 1'-benzyl-2,3-dihydrospiro[indene-l,4'-piperidine]. PrepChem.com. Available at: [Link]

-

Sigma-1 receptor. Wikipedia. Available at: [Link]

-

Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

-

Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. Available at: [Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. Available at: [Link]

-

Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. Available at: [Link]

-

The Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. Available at: [Link]

-

Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. Available at: [Link]

-

The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC. Available at: [Link]

-

Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. Available at: [Link]

-

Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Available at: [Link]

-

The Pharmacology of Sigma-1 Receptors. PMC. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Available at: [Link]

-

Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed. Available at: [Link]

-

Chlorpheniramine Maleate. PubChem. Available at: [Link]

-

Enalapril Maleate. PubChem. Available at: [Link]

-

Ro 25-6981 maleate. PubChem. Available at: [Link]

Sources

- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 2. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693,403 Maleate: A Technical Guide to a Selective σ1 Receptor Ligand

Introduction: The σ1 Receptor and the Promise of Selective Modulation

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1] Unlike traditional G-protein coupled or ionotropic receptors, the σ1 receptor modulates a variety of cellular signaling pathways, including calcium homeostasis, ion channel activity, and neuronal survival, making it a critical regulator of cellular stress responses.[2] Its involvement in conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain has spurred the development of selective ligands to probe its function and therapeutic potential.[1][3]

L-693,403 maleate is a notable example of such a ligand, identified as a high-affinity and selective σ1 receptor ligand.[4] This technical guide provides an in-depth overview of L-693,403 maleate, from its fundamental properties to detailed methodologies for its characterization, aimed at researchers, scientists, and drug development professionals in the field.

Physicochemical and Pharmacological Profile of L-693,403

L-693,403 is a spiropiperidine derivative, a chemical class that has yielded numerous potent and selective σ1 receptor ligands.[5][6][7] The maleate salt form enhances its solubility and stability for experimental use.

| Property | Value | Source |

| Chemical Formula | C24H27NO4 | MedChemExpress[4] |

| Molecular Weight | 393.48 g/mol | MedChemExpress[4] |

| σ1 Receptor Affinity (Ki) | 1.54 nM | Maier et al., 2002[8] |

| σ2 Receptor Affinity (Ki) | >1000 nM | Maier et al., 2002[8] |

| Selectivity (σ2/σ1) | >650-fold | Calculated from Ki values |

The high affinity and, critically, the significant selectivity for the σ1 receptor over the σ2 subtype, are paramount. The two sigma receptor subtypes, despite both being implicated in neurological processes, have distinct pharmacological profiles and cellular functions.[3] Therefore, the high selectivity of L-693,403 allows for the specific interrogation of σ1 receptor-mediated effects, minimizing confounding activities at the σ2 receptor.

The σ1 Receptor Signaling Cascade: The Target of L-693,403

The σ1 receptor's mechanism of action is multifaceted. Under basal conditions, it is thought to be associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by ligands or cellular stress, the σ1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate calcium signaling.[9] This regulation of calcium flux between the endoplasmic reticulum and mitochondria is a cornerstone of its neuroprotective effects.[10][11][12][13]

By binding to the σ1 receptor, L-693,403 can initiate or modulate this signaling cascade, leading to the attenuation of cellular stress and promoting neuronal survival. This mechanism is central to its potential therapeutic applications.

Methodologies for the Characterization of L-693,403

The thorough characterization of a selective ligand like L-693,403 involves a combination of in vitro and in vivo assays to determine its binding properties and functional effects.

In Vitro Characterization: Radioligand Binding Assays

The cornerstone of characterizing a new ligand's interaction with its target is the radioligand binding assay. This technique allows for the determination of key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax), as well as the inhibition constant (Ki) of unlabeled ligands.[14][15]

This protocol is adapted from established methodologies for σ1 receptor binding.[14][16][17][18]

-

Membrane Preparation:

-

Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

For determination of non-specific binding, a separate set of wells should contain a high concentration (e.g., 10 µM) of a standard non-radioactive σ1 ligand like haloperidol instead of the test compound.[20]

-

For total binding, the competing ligand is replaced with assay buffer.

-

-

Incubation and Filtration:

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of L-693,403 to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Characterization: Assessing Functional Outcomes

Demonstrating the in vivo efficacy of L-693,403 requires the use of animal models relevant to the neurological disorders in which the σ1 receptor is implicated.

-

Neuropathic Pain: The Chronic Constriction Injury (CCI) model in rodents is a widely used paradigm to induce neuropathic pain. The efficacy of L-693,403 can be assessed by its ability to reverse the resulting mechanical allodynia and thermal hyperalgesia.[21] The formalin test can also be employed to evaluate its effects on inflammatory pain.[21]

-

Cognitive Deficits: Scopolamine, a muscarinic antagonist, can induce transient cognitive deficits in rodents. The ability of L-693,403 to ameliorate these deficits in tasks such as the Morris water maze or passive avoidance tests can provide evidence of its pro-cognitive effects.[22]

-

Seizures: The pentylenetetrazol (PTZ) or bicuculline-induced seizure models in mice can be used to evaluate the anticonvulsant or pro-convulsant potential of L-693,403.[23][24]

To investigate the effects of L-693,403 on neurotransmitter systems in specific brain regions, in vivo microdialysis is a powerful technique.[25][26][27][28] A microdialysis probe is implanted into a brain region of interest (e.g., the hippocampus or prefrontal cortex) in an anesthetized or freely moving animal. The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed (e.g., by HPLC) for neurotransmitter levels, such as acetylcholine, dopamine, or glutamate. This allows for the real-time assessment of how systemic or local administration of L-693,403 modulates neurotransmitter release, providing insights into its downstream neurochemical effects.

Future Directions and Therapeutic Implications

The high selectivity of L-693,403 for the σ1 receptor makes it an invaluable research tool for dissecting the physiological and pathophysiological roles of this receptor. Further studies could explore its efficacy in a broader range of animal models of neurodegeneration, its pharmacokinetic profile, and its potential for development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for the continued investigation of L-693,403 and other novel σ1 receptor ligands, paving the way for potential new treatments for a host of debilitating neurological disorders.

References

-

The activity of selective sigma-1 receptor ligands in seizure models in vivo - PubMed. (2017, June 15). PubMed. Retrieved January 16, 2026, from [Link]

-

The activity of selective sigma-1 receptor ligands in seizure models in vivo - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020, September 1). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8). PubMed. Retrieved January 16, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]

-

Characterization of pulmonary sigma receptors by radioligand binding - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Sigma receptors and neurological disorders. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC - PubMed Central. (2018, January 31). PubMed Central. Retrieved January 16, 2026, from [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. (2021, June 2). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Characterization of the binding of -pentazocine to sigma recognition sites in guinea pig brain - PubMed. (1992, December 1). PubMed. Retrieved January 16, 2026, from [Link]

-

4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. (2016, August 23). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

-pentazocine binding to rat brain sigma 1 receptors - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Novel sigma receptor ligands. Part 2. SAR of spiro[[24]benzopyran-1,4 - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from https://pubmed.ncbi.nlm.nih.gov/12383018/

-

Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. (2011, August 10). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease | bioRxiv. (2021, January 25). bioRxiv. Retrieved January 16, 2026, from [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Neuronal calcium signaling: function and dysfunction - PMC - PubMed Central - NIH. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Calcium signalling: dynamics, homeostasis and remodelling - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Distinct Calcium Signaling Within Neuronal Growth Cones and Filopodia - PubMed - NIH. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC - NIH. (2023, January 27). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium signalling: dynamics, homeostasis and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct calcium signaling within neuronal growth cones and filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]

- 22. The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The activity of selective sigma-1 receptor ligands in seizure models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spiropiperidine Scaffold: A Foundational Guide for Modern Drug Discovery

Abstract

The spiropiperidine motif has emerged as a "privileged structure" in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological properties of drug candidates.[1] This guide provides an in-depth technical exploration of the foundational research surrounding spiropiperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, elucidate the underlying principles of their chemical properties and structure-activity relationships (SAR), and present detailed experimental workflows to empower the rational design of novel therapeutics.

Introduction: The Rise of Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by flat, aromatic structures. However, the pursuit of novel chemical space with improved potency, selectivity, and pharmacokinetic profiles has led to a paradigm shift towards three-dimensional (3D) molecular architectures. The spiropiperidine scaffold, a bicyclic system where a piperidine ring shares a single carbon atom with another ring, has gained significant popularity in this endeavor.[2] This rigidified structure reduces the number of rotatable bonds, which can enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a molecule.[3]

This guide will explore the synthesis and application of 2-, 3-, and 4-spiropiperidines, with a particular focus on the 3- and 4-isomers, which are more commonly found in pharmaceutically important compounds.[3] We will examine how the unique conformational constraints of the spiropiperidine core can be leveraged to design potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs).[1]

Strategic Synthesis of Spiropiperidine Cores

The construction of the spiropiperidine scaffold can be broadly categorized into two main strategies: formation of the spiro-ring on a pre-formed piperidine and formation of the piperidine ring on a pre-formed carbocyclic or heterocyclic ring.[2] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: Spiro-Ring Formation on a Pre-formed Piperidine

This approach is particularly useful for the synthesis of 3- and 4-spiropiperidines.[2] Key methodologies include:

-

Intramolecular Cyclization Reactions: Palladium-catalyzed intramolecular α-arylation is a powerful tool for constructing 3-spiropiperidines. This method involves the oxidative addition of palladium to an aryl halide, followed by reaction with an amide enolate to furnish the spirocyclic core. Other notable methods include samarium(II)-mediated radical cyclizations and intramolecular Mitsunobu reactions.

-

Ring-Closing Metathesis (RCM): RCM provides an efficient route to form the carbocyclic or heterocyclic ring fused to the piperidine. This is often followed by hydrogenation to yield the saturated spiropiperidine core.

Strategy B: Piperidine Ring Formation on a Pre-formed Spiro-Center

This is the most common strategy for the synthesis of 2-spiropiperidines. It often involves:

-

Cycloaddition Reactions: [3+2] and 1,3-dipolar cycloadditions are frequently employed to construct the piperidine ring.

-

"Clip-Cycle" Approach: An asymmetric 'Clip-Cycle' synthesis has been developed for 3-spiropiperidines, involving an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid.[4]

Caption: Overview of major synthetic strategies for spiropiperidine derivatives.

Medicinal Chemistry and Pharmacological Applications

The rigid nature of the spiropiperidine scaffold imparts favorable physicochemical properties, making it an attractive motif in drug design. This rigidity can lead to enhanced target affinity and selectivity, as well as improved metabolic stability.[3][5]

Spiropiperidines as Privileged Scaffolds

Spiropiperidines have demonstrated activity against a wide range of biological targets, solidifying their status as "privileged structures."[1] They have been successfully incorporated into ligands for:

-

Central Nervous System (CNS) Targets: Spiropiperidine-based compounds have been developed as agonists for the trace amine-associated receptor 1 (TAAR1), a target for CNS diseases.[3] They are also found in ligands for the nociceptin receptor (NOP), which is involved in pain modulation.[6][7]

-

Antimicrobial and Antiparasitic Agents: Novel spiro-piperidine derivatives have shown promising antileishmanial activity, with some compounds exhibiting superior efficacy to the reference drug miltefosine.[3][8] They have also been investigated for their antibacterial and antioxidant properties.[9]

-

Oncology: N-benzyl spiro-piperidine hydroxamic acid-based derivatives have been identified as histone deacetylase (HDAC) inhibitors, a potential therapeutic strategy for cancer.[3]

Bioisosteric Replacement of Piperidine

The piperidine ring is one of the most common nitrogen-containing heterocycles in FDA-approved drugs.[3] Spirocyclic scaffolds, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been explored as bioisosteric replacements for the piperidine ring.[5][10][11][12] This substitution can maintain or improve biological activity while favorably modulating physicochemical properties like lipophilicity and metabolic stability.[5]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the spiropiperidine core and its substituents is crucial for optimizing biological activity. SAR studies on N-substituted spiropiperidines have revealed key structural features that govern their affinity and selectivity for targets like the nociceptin receptor.[6][7] For instance, functionalization at the amido nitrogen of certain spiropiperidine series has been shown to significantly impact their pharmacological profile.[6]

| Compound Class | Target | Key SAR Insights | Therapeutic Potential |

| N-substituted Spiropiperidines | Nociceptin Receptor (NOP) | Substitution on the nitrogen atom significantly influences binding affinity and selectivity.[6][7] | Analgesia, Anxiolysis |

| Spiro[chromane-2,4'-piperidin]-4(3H)-one | Various | The chromanone and piperidine moieties offer multiple points for diversification. | CNS disorders, Oncology |

| Triazospirodecanones | Nociceptin Receptor (NOP) | Chiral separation revealed that the R-enantiomer can be the eutomer, highlighting the importance of stereochemistry.[13] | Analgesia |

| N-benzyl spiro-piperidine hydroxamic acids | Histone Deacetylases (HDACs) | The hydroxamic acid acts as a zinc-binding group, crucial for inhibitory activity.[3] | Cancer |

Experimental Protocols

The following provides a generalized, step-by-step methodology for a key synthetic transformation often employed in the synthesis of spiropiperidine derivatives.

Protocol: Palladium-Catalyzed Intramolecular α-Arylation

This protocol is based on the general principles described for the synthesis of 3-spiropiperidines.

Objective: To construct a 3-spiropiperidine core via an intramolecular C-N bond formation.

Materials:

-

N-protected piperidine precursor with an ortho-haloaryl substituent.

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).

-

Phosphine ligand (e.g., Xantphos, SPhos).

-

Base (e.g., NaOtBu, K₂CO₃).

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane).

-

Inert atmosphere (Nitrogen or Argon).

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected piperidine precursor, palladium catalyst, and phosphine ligand.

-

Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the desired spiropiperidine product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Caption: A generalized workflow for the synthesis of 3-spiropiperidines.

Conclusion and Future Directions

The foundational research on spiropiperidine derivatives has established them as a cornerstone of modern medicinal chemistry. Their unique structural features and proven success in modulating a diverse array of biological targets ensure their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel spiropiperidine scaffolds, and their application in targeting increasingly complex diseases. The continued investigation of their structure-activity relationships will undoubtedly lead to the discovery of next-generation drug candidates with superior efficacy and safety profiles.

References

- Griggs, D. D., Tape, D. & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.

- Griggs, S. D., Tape, D. T. & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.

- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing.

- Menaria, J., Chouhan, J. K., Prajapati, D. K., & Bhardwaj, S. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.

- Synthesis of spiropiperidine derivatives 179 and 180.

- Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Bicyclic Bioisosteres of Piperidine: Version 2.0.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Spirocyclic Piperidine Bioisostere. Enamine.

- Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, J., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., Kolodiazhna, O., & Mykhailiuk, P. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.